molecular formula C13H8ClF5N2O2S B1448589 Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate CAS No. 1823184-39-9

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate

Cat. No.: B1448589
CAS No.: 1823184-39-9
M. Wt: 386.73 g/mol
InChI Key: SUZIHFOPXIHEBA-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H8ClF5N2O2S and its molecular weight is 386.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in various biochemical processes, including enzyme inhibition and activation. For instance, it has been observed that thiazole-containing compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, the pyridine ring with its chlorine and trifluoromethyl substitutions enhances the compound’s binding affinity to specific protein targets, potentially affecting their function and activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression profiles, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific protein targets, leading to enzyme inhibition or activation. For instance, the thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, thereby inhibiting their catalytic activity . Additionally, the pyridine ring’s chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to protein targets, resulting in changes in their conformation and function. These interactions can also lead to alterations in gene expression, as the compound may influence transcription factors and other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may undergo degradation under specific conditions such as exposure to light or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which adverse effects become prominent. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that may retain or lose biological activity. Additionally, conjugation reactions with glutathione, glucuronic acid, or sulfate can enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters that regulate its cellular efflux.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or lipid modifications can facilitate the compound’s localization to the mitochondria, nucleus, or endoplasmic reticulum. The subcellular localization of the compound can influence its interactions with target biomolecules and its overall biological activity, contributing to its therapeutic or toxic effects.

Properties

IUPAC Name

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF5N2O2S/c1-2-23-10(22)8-5-24-11(21-8)12(15,16)9-7(14)3-6(4-20-9)13(17,18)19/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZIHFOPXIHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate
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Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.